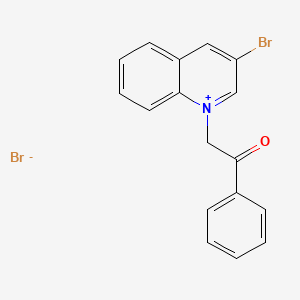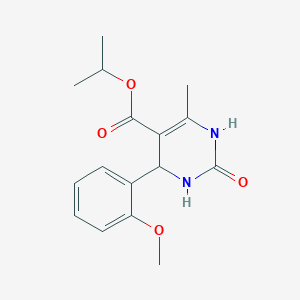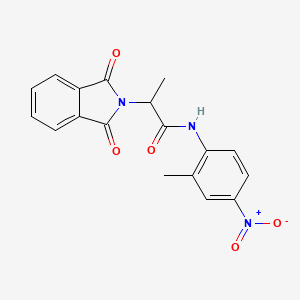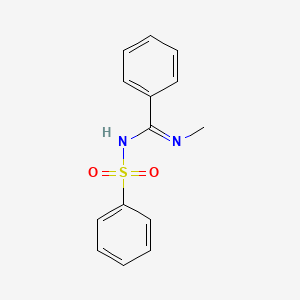
3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide is a synthetic compound that belongs to the class of quinolinium salts. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its ability to modulate PKC activity, this compound has been widely used in scientific research to investigate the role of PKC in different physiological and pathological conditions.
作用機序
The mechanism of action of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide involves its ability to inhibit this compound activity. This compound is a family of serine/threonine kinases that are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is activated by various stimuli, including growth factors, cytokines, and phorbol esters. Once activated, this compound phosphorylates a wide range of target proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit this compound activity. This compound inhibition leads to a wide range of cellular effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels and transporters. Moreover, this compound inhibition has been shown to attenuate the progression of various diseases, including cancer, diabetes, and cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of using 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide in lab experiments is its high potency and specificity for this compound inhibition. Moreover, it has been shown to be effective in various cellular and animal models of diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the use of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide in scientific research. One of the areas of interest is the investigation of its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative diseases. Moreover, the development of novel derivatives of this compound with improved potency and selectivity for this compound inhibition may lead to the discovery of new drugs for the treatment of various diseases. Finally, the exploration of the molecular mechanisms underlying the effects of this compound may provide new insights into the role of this compound in different physiological and pathological conditions.
合成法
The synthesis of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide involves the reaction of 2-phenylacetyl chloride with 3-bromobenzaldehyde in the presence of sodium methoxide, followed by the reaction of the resulting product with quinoline in the presence of hydrobromic acid. The final product is obtained by crystallization from ethanol.
科学的研究の応用
3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide has been extensively used in scientific research to investigate the role of this compound in various cellular processes and diseases. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells, by inducing apoptosis and cell cycle arrest. Moreover, it has been demonstrated to attenuate the progression of diabetic nephropathy by inhibiting this compound activation and reducing oxidative stress.
特性
IUPAC Name |
2-(3-bromoquinolin-1-ium-1-yl)-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrNO.BrH/c18-15-10-14-8-4-5-9-16(14)19(11-15)12-17(20)13-6-2-1-3-7-13;/h1-11H,12H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAMKXXAJHMJEE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC3=CC=CC=C32)Br.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B4982352.png)
![N-[2-(allylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B4982361.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B4982369.png)

![1-{4-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4982386.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4982389.png)
![N-(3-bromophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4982391.png)



![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)

![3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4982450.png)
